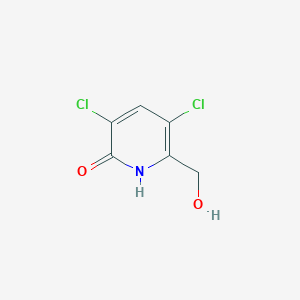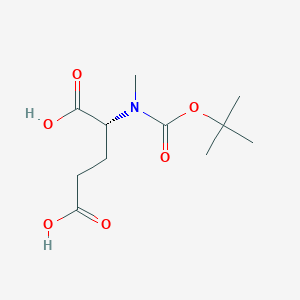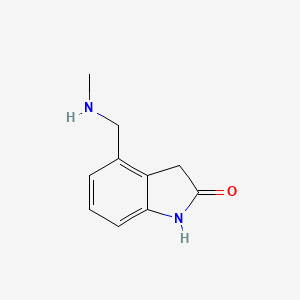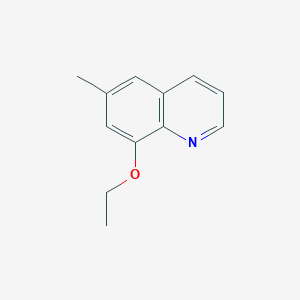
8-Ethoxy-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethoxy-6-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. It has the molecular formula C12H13NO and a molecular weight of 187.24 . Quinolines are known for their broad range of activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-Ethoxy-6-methylquinoline, can be achieved through various methods. One common approach involves the reaction of anilines with aldehydes, followed by C-H functionalization, C-N/C-C bond construction, and C-C bond cleavage . Another method includes microwave-assisted, ultrasound-promoted, or heterogeneous acid-catalyzed reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. For example, Zhang et al. developed a green method for preparing quinolinedicarboxylates by reacting 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
化学反応の分析
Types of Reactions
8-Ethoxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction. Substitution reactions often involve electrophilic or nucleophilic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学的研究の応用
8-Ethoxy-6-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various biologically-modeled transition metal complexes.
Biology: It exhibits antibacterial activity and is active against Mycobacterium tuberculosis.
Medicine: It is a component of pharmacologically active heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 8-Ethoxy-6-methylquinoline involves its interaction with molecular targets and pathways. For example, it exhibits strong adsorption on catalyst surface active sites, which hampers further adsorption of other compounds . Additionally, it may act at an early stage of the virus lifecycle, reducing the intracellular production of viral proteins .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties with metal ions.
4-Hydroxy-2-quinolones: Explored for their antineoplastic activity.
Uniqueness
8-Ethoxy-6-methylquinoline is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties compared to other quinoline derivatives .
特性
CAS番号 |
20984-34-3 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
8-ethoxy-6-methylquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-11-8-9(2)7-10-5-4-6-13-12(10)11/h4-8H,3H2,1-2H3 |
InChIキー |
ODULKBSTGBCTMI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC2=C1N=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


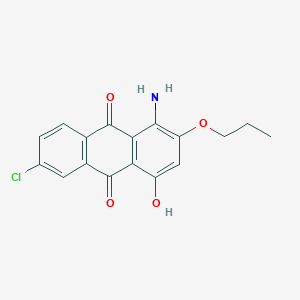
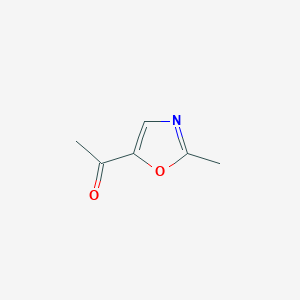

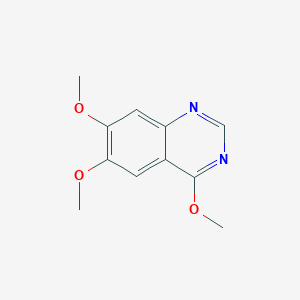
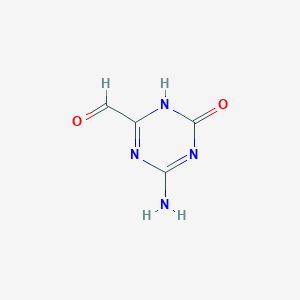
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
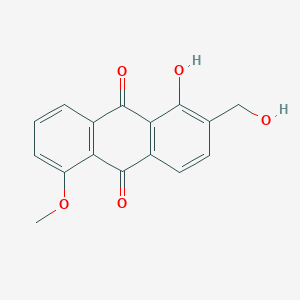
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

